molecular formula C20H30N6S2 B14045028 Pramipexole dimer impurity II

Pramipexole dimer impurity II

Cat. No.: B14045028
M. Wt: 418.6 g/mol
InChI Key: MRHJADFWPUZYJM-KBPBESRZSA-N
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Description

Pramipexole dimer impurity II is a degradation product associated with the pharmaceutical compound pramipexole, which is primarily used to treat Parkinson’s disease and restless legs syndrome. This impurity is formed during the stability study of pramipexole extended-release tablets and is identified using high-performance liquid chromatography (HPLC) and other analytical techniques .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pramipexole dimer impurity II involves a drug-excipient interaction mechanism. The impurity is detected at a relative retention time of 0.88 with respect to pramipexole using the pramipexole gradient HPLC-UV detection method described in the United States Pharmacopeia (USP). The structure of the impurity is identified and fully characterized using high-resolution mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance techniques .

Industrial Production Methods: An efficient and straightforward synthetic approach has been developed to prepare this compound. This method confirms the proposed degradation pathway and structure of the impurity. The chromatographic separation is accomplished using a Zorbax Eclipse Plus C18 column, with mobile phase A consisting of 0.1% aqueous formic acid solution and mobile phase B consisting of 0.1% formic acid in acetonitrile .

Chemical Reactions Analysis

Types of Reactions: Pramipexole dimer impurity II undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for understanding the stability and degradation pathways of the compound.

Common Reagents and Conditions: The identification of this compound involves the use of reagents such as formic acid and acetonitrile. The reactions are typically carried out under controlled conditions to ensure accurate identification and characterization of the impurity .

Major Products Formed: The major product formed from the degradation of pramipexole is (S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine. This product is identified using high-resolution mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance techniques .

Scientific Research Applications

Pramipexole dimer impurity II has several scientific research applications, including its use in the following fields:

Mechanism of Action

The exact mechanism of action of pramipexole dimer impurity II is not well understood. it is believed to involve interactions with dopamine receptors in the brain, similar to pramipexole. Pramipexole itself is a non-ergot dopamine agonist that stimulates dopamine receptors in the striatum, a region of the brain responsible for motor control . The impurity may also interact with these receptors, potentially affecting the efficacy and safety of pramipexole-based medications .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H30N6S2

Molecular Weight

418.6 g/mol

IUPAC Name

(6S)-N-propyl-2-[[(6S)-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]diazenyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine

InChI

InChI=1S/C20H30N6S2/c1-3-9-21-13-5-7-15-17(11-13)27-19(23-15)25-26-20-24-16-8-6-14(22-10-4-2)12-18(16)28-20/h13-14,21-22H,3-12H2,1-2H3/t13-,14-/m0/s1

InChI Key

MRHJADFWPUZYJM-KBPBESRZSA-N

Isomeric SMILES

CCCN[C@H]1CCC2=C(C1)SC(=N2)N=NC3=NC4=C(S3)C[C@H](CC4)NCCC

Canonical SMILES

CCCNC1CCC2=C(C1)SC(=N2)N=NC3=NC4=C(S3)CC(CC4)NCCC

Origin of Product

United States

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